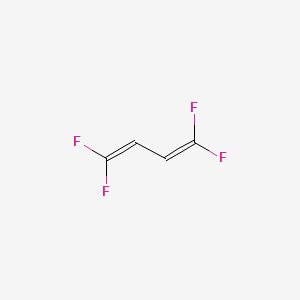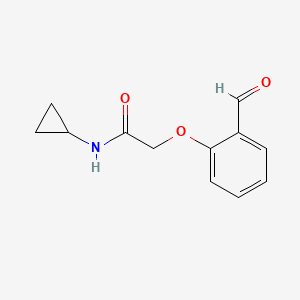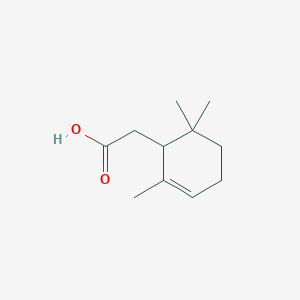
2,6,6-Trimethyl-2-cyclohexene-1-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,6-Trimethyl-2-cyclohexene-1-acetic acid is an organic compound with the molecular formula C11H18O2. It is a derivative of cyclohexene and is characterized by the presence of three methyl groups attached to the cyclohexene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6,6-Trimethyl-2-cyclohexene-1-acetic acid can be synthesized through several methods. One common approach involves the reaction of 2,6,6-trimethylcyclohexene with acetic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6,6-Trimethyl-2-cyclohexene-1-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a lactone, while reduction could produce a hydrocarbon derivative.
Scientific Research Applications
2,6,6-Trimethyl-2-cyclohexene-1-acetic acid has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,6,6-Trimethyl-2-cyclohexene-1-acetic acid exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, ultimately resulting in the observed effects. The pathways involved may include enzymatic reactions and binding to receptors.
Comparison with Similar Compounds
Similar Compounds
2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde: This compound is structurally similar but contains an aldehyde group instead of an acetic acid group.
2,6,6-Trimethyl-2-cyclohexene-1,4-dione: Another related compound with a different functional group arrangement.
Uniqueness
2,6,6-Trimethyl-2-cyclohexene-1-acetic acid is unique due to its specific functional group and the presence of three methyl groups on the cyclohexene ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
472-67-3 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-(2,6,6-trimethylcyclohex-2-en-1-yl)acetic acid |
InChI |
InChI=1S/C11H18O2/c1-8-5-4-6-11(2,3)9(8)7-10(12)13/h5,9H,4,6-7H2,1-3H3,(H,12,13) |
InChI Key |
BTSNEEWHODTUJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1CC(=O)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


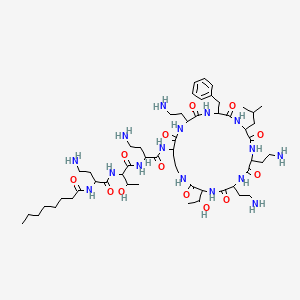

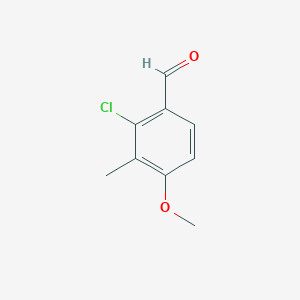
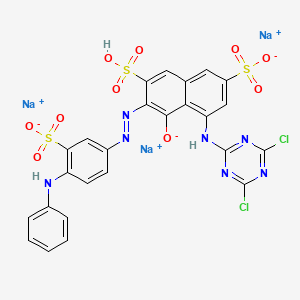
![4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole](/img/structure/B12085941.png)
![1,8-dibromo-3H-pyrazolo[3,4-c]quinoline](/img/structure/B12085942.png)
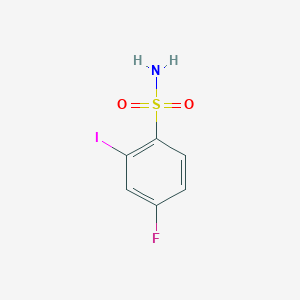
![3-{[4-({7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]methyl}pyridine](/img/structure/B12085951.png)
